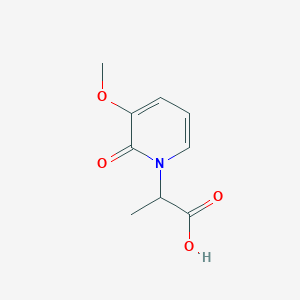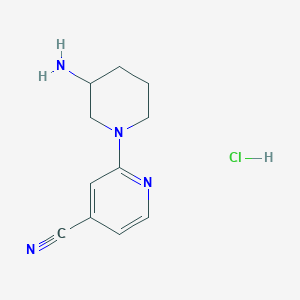
2-(3-Methoxy-2-oxopyridin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxy-2-oxopyridin-1-yl)propanoic acid is a complex organic compound that belongs to the class of pyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-2-oxopyridin-1-yl)propanoic acid typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, acetic acid, and methoxy compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxy-2-oxopyridin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(3-Methoxy-2-oxopyridin-1-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-carboxylic acid: A simpler pyridine derivative with similar chemical properties.
3-Methoxypyridine: Shares the methoxy functional group and pyridine ring structure.
2-Oxo-3-methylbutanoic acid: Contains similar functional groups but differs in the core structure.
Eigenschaften
Molekularformel |
C9H11NO4 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
2-(3-methoxy-2-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c1-6(9(12)13)10-5-3-4-7(14-2)8(10)11/h3-6H,1-2H3,(H,12,13) |
InChI-Schlüssel |
SRZPLXSAKRCVSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N1C=CC=C(C1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















